molecular formula C14H12N2O B2811408 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 28643-53-0

1-Benzyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2811408
CAS No.: 28643-53-0
M. Wt: 224.263
InChI Key: AUGPRLHZAOPVIR-UHFFFAOYSA-N
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Description

“1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds, which are key components to functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of “this compound” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the compound is obtained .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzimidazole nucleus, which is a good bioisostere of naturally occurring nucleotides . The spectral data of the compound indicates the bidentate bonding mode for bis-benzimidazole .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are characterized by the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The compound can also be deprotonated with stronger bases .

Scientific Research Applications

Photoluminescence and Antitumor Activity

A zinc complex based on a derivative of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one exhibited significant photoluminescence and antitumor activity, particularly against esophageal cancer. This complex showed more potent inhibition of cancer cell growth compared to cisplatin, a well-known chemotherapy drug (Che et al., 2015).

Synthesis of Functionalized Benzimidazoimidazoles

A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach has been used for the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, showing the versatility of this chemical structure in creating complex and functional molecules (Veltri et al., 2018).

Polymerization and Material Properties

This compound has been used in the synthesis of polymers, demonstrating its utility in materials science. These polymers, which include homopolymers and copolymers containing 2H-benzimidazol-2-one units, have high molecular weight, solubility in various organic solvents, and excellent thermal stability (Mir et al., 2012).

Catalysis in Organic Synthesis

Research has been conducted on using this compound derivatives as catalysts in various organic synthesis processes. These include the synthesis of 1,2,4,5-tetrasubstituted imidazoles and the development of air-stable Ruthenium(II)-NNN pincer complexes for the efficient coupling of aromatic diamines and alcohols to 1H-benzo[d]imidazoles (Zolfigol et al., 2013) (Li et al., 2018).

Antimicrobial and Antifungal Activity

This compound derivatives have been studied for their antimicrobial and antifungal properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria and have potential as drug candidates (Olczak et al., 2023).

Synthesis of Non-Linear Optical Materials

Derivatives of this compound have been synthesized and characterized for their potential as organic non-linear optical (NLO) materials. Their significant molecular hyperpolarizabilities and microscopic NLO behavior indicate potential applications in various NLO devices (Manikandan et al., 2019).

Future Directions

The future directions for “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” could involve its potential applications in the field of medicinal chemistry, given the wide-ranging biological activity of benzimidazole derivatives . The experimental results and drug-likeness properties of similar compounds suggest their potential to be developed as potent anticancer drugs in the near future .

Properties

IUPAC Name

3-benzyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGPRLHZAOPVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

35 mg of 1-benzyl-3-[(1Z)-1-(methylsulfanyl)prop-1-en-2-yl]-1,3-dihydro-2H-benzimidazol-2-one 1 (0.113 mmol) prepared as described in example 2 were solubilised in a solution of MeOH/H2O 1:1 (2 mL). Then, CF3SO3H (2 mL) was added and the solution refluxed under magnetic stirring. After 3 h, H2O was added (5 mL) and the solution was extracted 3×10 mL of CH2Cl2. The resulting solid was finally chromatographed on silica gel (CH2Cl2/AcOEt 8:2) to yield 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one 2 as a white powder (12 mg, 48%). Mp 194° C. (Iitt. G. Vernin, H. Domlog, C. Siv, J. Metzger, J. Heterocyclic Chem., 18, 85 (1981): 198° C.); Rf=0.23 (CH2Cl2/AcOEt 8:2); 1H NMR (200 MHz, CDCl3) δ=5.11 (2H, s, CH2), 6.84-7.35 (9H, m, Ar), 10.08 (1H, brs, NH).
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2 mL
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2 mL
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Synthesis routes and methods II

Procedure details

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CSC=C(C)n1c(=O)n(Cc2ccccc2)c2ccccc21
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Synthesis routes and methods III

Procedure details

[N-(2-Aminophenyl)]-benzylamine (15.1 mmol, 3.0 g) in dichloromethane (80 ml) is charged with triphosgene (5.3 mmol, 1.57 g) in dichloromethane (40 ml) and is stirred at room temperature over the weekend. The suspension is poured into water (100 g) and is extracted with dichloromethane (2×50 ml). The organic layer is a suspension The colorless solid is filtered off, is dried in vacuo and is recrystallized from ethyl acetate to give the title product (81%)(R1=H, R2=benzyl, n=0).
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3 g
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1.57 g
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80 mL
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40 mL
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100 g
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Yield
81%

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